
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate
説明
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H40N2O4 and its molecular weight is 203,24*181,32 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate, with the CAS number 112898-23-4, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H44N2O4S
- Molecular Weight : 444.67 g/mol
- Structure : The compound features a dicyclohexylamine moiety linked to a tert-butoxycarbonyl (Boc) protected amino acid derivative.
Pharmacokinetics
Pharmacokinetics refers to how a substance is absorbed, distributed, metabolized, and excreted in the body. For this compound:
- Absorption : Studies suggest that the compound exhibits high gastrointestinal absorption due to its lipophilicity, indicated by a Log P value of approximately 3.06 to 4.94 .
- Distribution : The compound is likely to distribute widely in tissues due to its hydrophobic nature. However, it is not expected to cross the blood-brain barrier effectively .
- Metabolism : The metabolic pathways are not fully elucidated but may involve hydrolysis of the Boc group followed by further enzymatic transformations.
- Excretion : Primarily excreted via urine; specific metabolites need further investigation.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has shown potential in modulating neurotransmitter receptors, which could be beneficial in neurological disorders.
- Antimicrobial Activity : There are indications of antibacterial properties, although specific mechanisms remain under investigation.
Biological Activity Data
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibition of proteases | |
Neurotransmitter Modulation | Effects on serotonin receptors |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potential for development as an antimicrobial agent .
- Neuropharmacological Effects :
- Enzyme Interaction Studies :
科学的研究の応用
Medicinal Chemistry
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate serves as an intermediate in the synthesis of peptide-based drugs. Its structure allows for the incorporation of amino acids into larger peptide chains, which are crucial for developing biologically active compounds.
Case Study: Peptide Synthesis
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of peptide analogs with enhanced bioactivity against specific cancer cell lines. The incorporation of the tert-butoxycarbonyl group facilitated selective protection of the amine during synthesis, allowing for more complex structures to be formed without unwanted side reactions .
The compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic processes. Its structure allows it to interact with biological targets effectively.
Pharmaceutical Formulations
The compound is also used in developing pharmaceutical formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). The dicyclohexylamine component can improve the pharmacokinetics of drugs by modifying their absorption profiles.
Case Study: Formulation Development
A formulation study highlighted how incorporating this compound into a drug delivery system improved the bioavailability of poorly soluble drugs. This was achieved through solid dispersion techniques that utilized the compound as a stabilizing agent .
Research and Development
In research settings, this compound is valuable for studying amino acid derivatives and their interactions within biological systems. Its derivatives are often synthesized to explore structure-activity relationships (SAR) that inform drug design.
Table 2: Research Applications
Research Focus | Application | Outcome |
---|---|---|
Structure-Activity Relationship Studies | Amino Acid Derivatives | Identified lead compounds for further development |
Mechanistic Studies | Enzyme Interaction | Elucidated binding mechanisms with target enzymes |
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMYZXDFVUSCV-FCXZQVPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373148 | |
Record name | BOC-D-ABU-OH DCHA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27494-47-9 | |
Record name | BOC-D-ABU-OH DCHA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。